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Compound of Interest

Compound Name: Clinofibrate

Cat. No.: B1669179

A comprehensive review of available clinical data on Clinofibrate reveals a scarcity of recent,
large-scale meta-analyses, positioning it as a less-studied member of the fibrate class of lipid-
lowering agents. This guide synthesizes the available clinical trial data for Clinofibrate, offering
a comparison with other fibrates, primarily fenofibrate and clofibrate, to provide researchers,
scientists, and drug development professionals with a clear perspective on its relative efficacy
and safety.

Fibrates as a class of drugs primarily target the peroxisome proliferator-activated receptor
alpha (PPAR-0), a nuclear receptor that plays a pivotal role in the regulation of lipid
metabolism. Activation of PPAR-a leads to a cascade of effects, including increased fatty acid
oxidation and a reduction in triglyceride levels. While the fundamental mechanism is shared
across fibrates, variations in chemical structure can influence their potency, pharmacokinetic
profiles, and clinical efficacy.

Efficacy in Lipid Management

Clinical trial data for Clinofibrate is limited, with most studies dating back to the 1980s. One
key study investigated the effects of Clinofibrate (600 mg/daily for 6-8 weeks) in 15 patients
with hyperlipidemia. While this study focused on biliary and serum lipids, it also provided a
direct comparison with clofibrate (1.5 g/day ) in a subset of six patients. The study noted that
Clinofibrate administration led to a decrease in the molar percentages of biliary cholesterol
and phospholipids, while increasing the molar percentage of bile acids. In contrast, clofibrate
was associated with an increase in the lithogenic index.[1]
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Another study involving 10 patients with diabetes mellitus (five insulin-dependent and five non-

insulin-dependent) treated with 600 mg/kg of Clinofibrate for four weeks reported no

significant changes in total cholesterol or triglyceride concentrations. However, it did find a

significant increase in high-density lipoprotein (HDL) cholesterol levels and lecithin cholesterol

acyl transferase activity.

For a broader comparative context, data from clinical trials of other fibrates are presented

below. It is important to note that direct head-to-head trials with Clinofibrate are largely

unavailable in recent literature.

Table 1: Comparative Efficacy of Fibrates on Lipid
Parameters (Percentage Change from Baseline)

Fibrat Study Total Triglyceride LDL HDL
ibrate
Population Cholesterol s Cholesterol Cholesterol
o Hyperlipidemi
Clinofibrate (n=15) Not Reported  Not Reported  Not Reported  Not Reported
a(n=
Diabetes i i i
) No Significant  No Significant Significant
Mellitus Not Reported
Change Change Increase
(n=10)
] Hypercholest
Fenofibrate ] -17.5% -38% -20.3% +11.1%
erolemia
Combined
Hyperlipidemi  -16% -45% -6% +15.3%
a
Type Il
Ciprofibrate P
Hypercholest  -20% -30% -24% +9.8%
(100 mg/day) )
erolemia
] Hyperlipidemi
Clofibrate (n=6) Not Reported  Not Reported  Not Reported  Not Reported
a(n=

Note: Data for Clinofibrate is limited and qualitative in some aspects based on available

abstracts. Data for other fibrates is derived from separate clinical trials and is provided for
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comparative context.

Safety and Tolerability

The available literature suggests that Clinofibrate was generally well-tolerated in the small
clinical studies conducted. One study explicitly reported "no adverse side-effects". However, a
comprehensive safety profile based on large-scale, long-term clinical trials is not available in
the public domain.

For comparison, the safety profiles of other fibrates have been more extensively studied.
Common side effects across the fibrate class can include gastrointestinal disturbances,
myopathy (muscle pain), and an increased risk of gallstones.

Table 2: Common Adverse Events Associated with
Eibrate Therapy

Adverse Event Fenofibrate Clofibrate

] ] Abdominal pain, nausea, )
Gastrointestinal o Nausea, dyspepsia
constipation

Myalgia, myositis, ]
Musculoskeletal ) Myalgia, muscle cramps
rhabdomyolysis (rare)

- Elevated liver enzymes, o
Hepatobiliary o Cholelithiasis
cholelithiasis (gallstones)

Dermatological Rash, pruritus Rash

Other Headache, dizziness Fatigue, headache

This table represents a general overview of potential adverse events and is not exhaustive. The
frequency and severity of side effects can vary between individuals and specific fibrate drugs.

Experimental Protocols

Detailed experimental protocols for the early Clinofibrate trials are not readily available in their
entirety. Based on the abstracts, the following methodologies were employed:
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Clinofibrate in Hyperlipidemia (1982):

Study Design: Open-label, sequential treatment.
Participants: 15 patients with hyperlipidemia.

Intervention: 600 mg/day of Clinofibrate for 6-8 weeks. A subset of 6 patients subsequently
received 1.5 g/day of clofibrate for 6-8 weeks.

Primary Outcome Measures: Molar percentages of biliary cholesterol, bile acids, and
phospholipids; lithogenic index. Serum lipid levels were also monitored.

Clinofibrate in Diabetes Mellitus (1989):

Study Design: Placebo-controlled.

Participants: 10 patients with diabetes mellitus (5 insulin-dependent, 5 non-insulin-
dependent) and 6 non-insulin-dependent diabetic controls on placebo.

Intervention: 600 mg/kg of Clinofibrate for 4 weeks.

Primary Outcome Measures: Serum lipoprotein concentrations (total cholesterol,
triglycerides, HDL-cholesterol), lecithin cholesterol acyl transferase activity, and atherogenic
index.

Mechanism of Action: The PPAR-a Signhaling
Pathway

Fibrates, including Clinofibrate, exert their primary therapeutic effect by activating the

peroxisome proliferator-activated receptor alpha (PPAR-a). This activation leads to a series of

downstream events that collectively improve the lipid profile.
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Caption: Clinofibrate's mechanism of action via PPAR-a activation.

Clinical Trial Workflow

The general workflow for a clinical trial investigating a lipid-lowering agent like Clinofibrate
typically follows a standardized process from patient recruitment to data analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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